molecular formula C8H14ClN7O2 B594796 N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride CAS No. 1246816-36-3

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride

Cat. No. B594796
CAS RN: 1246816-36-3
M. Wt: 275.697
InChI Key: NQOJKIBPWZPNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” is a chemical compound with the molecular formula C8H13N7O2•HCl and a molecular weight of 275.70 . It is used for research purposes .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a biochemical probe to study protein interactions and functions. Its structure allows for specific binding to certain proteins, which can be crucial for understanding protein pathways and interactions within the cell .

Drug Discovery

In the realm of drug discovery, the guanidine group within this compound can mimic the guanidinium group of arginine, which is often involved in binding with the active sites of enzymes or receptors. This makes it a valuable scaffold for developing new pharmaceuticals .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds and its planarity make it a candidate for use in supramolecular chemistry. It can be involved in the design of new materials and sensors through molecular self-assembly processes .

Green Chemistry

The guanidine moiety is known for its role in microwave-assisted synthesis, which is a greener alternative to traditional synthetic methods. It can enhance reaction rates and yields while reducing environmental impact .

Organocatalysis

Guanidines, including this compound, are known for their superbases properties. They can act as catalysts in various organic reactions, promoting the transformation of substrates into products with high efficiency .

Kinase Inhibition

As kinase inhibitors, compounds like N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride can be used to regulate signal transduction pathways in cells, which is vital for the treatment of diseases like cancer .

DNA Interaction Studies

Due to its structural features, this compound can be used in the study of DNA interactions, particularly as a DNA minor groove binder. This application is significant in the development of gene regulation therapies .

Neuropharmacology

The guanidine group’s similarity to physiological neurotransmitters could make this compound useful in neuropharmacology, potentially acting as an antagonist for certain receptors involved in neurological processes .

Safety and Hazards

The safety and hazards associated with “N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” are not specified in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds used for research purposes .

Future Directions

The future directions for research on “N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” are not specified in the available resources. The potential for future research could be vast, given the compound’s use in proteomics research . Further studies could explore its synthesis, properties, and potential applications in greater detail.

properties

IUPAC Name

2-[2-[(6-amino-5-nitropyridin-2-yl)amino]ethyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7O2.ClH/c9-7-5(15(16)17)1-2-6(14-7)12-3-4-13-8(10)11;/h1-2H,3-4H2,(H3,9,12,14)(H4,10,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJKIBPWZPNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700737
Record name N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride

CAS RN

1246816-36-3
Record name N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.